Diethyl acetamidomalonate-2-13C
Overview
Description
Diethyl acetamidomalonate-2-13C is a labeled compound used extensively in scientific research. The compound is characterized by the presence of a carbon-13 isotope at the second carbon position of the acetamidomalonate structure. This isotopic labeling is crucial for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which helps in studying molecular structures and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl acetamidomalonate-2-13C can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with acetamide in the presence of a base, followed by the introduction of the carbon-13 isotope. The reaction typically proceeds as follows:
Alkylation: Diethyl malonate is reacted with acetamide in the presence of a base such as sodium ethoxide.
Isotopic Labeling: The carbon-13 isotope is introduced using labeled reagents, such as carbon-13 labeled formaldehyde.
The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Bases like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamidomalonate-2-13C undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Produces diethyl acetamidomalonate acids or ketones.
Reduction: Yields diethyl acetamidomalonate alcohols or amines.
Substitution: Forms various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl acetamidomalonate-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules. Its isotopic labeling aids in NMR spectroscopy for structural elucidation.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Diethyl acetamidomalonate-2-13C involves its interaction with molecular targets through its functional groups. The carbon-13 isotope allows for detailed study of these interactions using NMR spectroscopy. The compound can participate in various biochemical pathways, providing insights into enzyme activities and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: The non-labeled version, used similarly in organic synthesis.
Diethyl malonate: A precursor in the synthesis of Diethyl acetamidomalonate-2-13C.
Acetamidomalonate derivatives: Various derivatives used in different synthetic applications.
Uniqueness
This compound is unique due to its isotopic labeling, which provides enhanced capabilities for analytical techniques like NMR spectroscopy. This labeling allows for precise tracking and analysis of molecular interactions and transformations, making it invaluable in research settings.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for advanced scientific investigations and industrial applications.
Properties
IUPAC Name |
diethyl 2-acetamido(213C)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLMABRZPQKOV-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH](C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480267 | |
Record name | Diethyl acetamidomalonate-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68882-34-8 | |
Record name | Diethyl acetamidomalonate-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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